molecular formula C9H8ClN3S B10757006 3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole CAS No. 57295-49-5

3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole

Cat. No.: B10757006
CAS No.: 57295-49-5
M. Wt: 225.70 g/mol
InChI Key: YXVAYMRODBYXIQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a methylthio group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized using hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(methylthio)phenyl N-(4-chlorophenyl)carbamate
  • (4-Chlorophenyl)(3-(methylthio)phenyl)methanol

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole stands out due to its unique combination of a chlorophenyl group and a methylthio group attached to the triazole ring. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

57295-49-5

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-methylsulfanyl-1H-1,2,4-triazole

InChI

InChI=1S/C9H8ClN3S/c1-14-9-11-8(12-13-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,13)

InChI Key

YXVAYMRODBYXIQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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